An In-depth Technical Guide to 1,2,3,6-Tetrahydrophthalic Anhydride (CAS 85-43-8)
An In-depth Technical Guide to 1,2,3,6-Tetrahydrophthalic Anhydride (CAS 85-43-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (THPA), with CAS number 85-43-8, is a cyclic dicarboxylic anhydride. It presents as a white crystalline solid or flakes and is a versatile intermediate in chemical synthesis.[1][2] Its reactivity, driven by the anhydride functional group, makes it a valuable component in the production of various polymers and resins.[3] This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on data relevant to research and development.
Chemical and Physical Properties
THPA is a colorless to pale yellow solid at room temperature.[3] It is combustible and reacts exothermically with water, a reaction that can be accelerated by heat or acids.[1][2] It is incompatible with strong oxidizing agents, alcohols, amines, and bases.[2][4]
Table 1: Physical and Chemical Properties of 1,2,3,6-Tetrahydrophthalic Anhydride
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₃ | [3][5] |
| Molecular Weight | 152.15 g/mol | [1][5] |
| Melting Point | 97-103 °C | [6] |
| 101.4 °C | ||
| 101-102 °C | [7][8] | |
| Boiling Point | 195 °C at 5 mmHg | [7][8] |
| Density | 1.36 g/cm³ at 20 °C | |
| 1.375 g/cm³ | [7][8] | |
| Vapor Pressure | <0.01 mmHg at 20 °C | [6] |
| 0.00021 hPa at 20 °C | ||
| Solubility in Water | 29.4 g/L at 20 °C | [7] |
| Autoignition Temperature | 400 °C | [7] |
| Flash Point | 156 °C | |
| 157 °C | [7][8] | |
| pH | 2.1 (10 g/L in H₂O at 20 °C) | [9] |
Synthesis
1,2,3,6-Tetrahydrophthalic anhydride is primarily synthesized via the Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride.[10] This [4+2] cycloaddition is an efficient method for the production of the cis-isomer.[11]
Experimental Protocol: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride
This protocol is adapted from a literature procedure.[11]
Materials:
-
Maleic anhydride (2 moles, 196 g)
-
Dry benzene (B151609) (500 mL)
-
1,3-Butadiene gas
-
Petroleum ether (35-60 °C)
Equipment:
-
2-L three-necked round-bottomed flask
-
Efficient mechanical stirrer
-
Gas inlet tube
-
Thermometer
-
Reflux condenser
-
Bubbler tubes
-
Heating mantle
-
Large Büchner funnel
Procedure:
-
Assemble the reaction apparatus in a well-ventilated fume hood. Attach bubbler tubes containing benzene to the gas inlet and the top of the reflux condenser.
-
Charge the flask with 196 g (2 moles) of maleic anhydride and 500 mL of dry benzene.
-
Begin stirring and gently heat the flask with a hot water bath.
-
Introduce a rapid stream of 1,3-butadiene gas (approximately 0.6-0.8 L/min) through the gas inlet tube.
-
Once the solution temperature reaches 50 °C (typically within 3-5 minutes), remove the hot water bath.
-
The exothermic reaction will cause the temperature to rise to 70-75 °C within 15-25 minutes. The butadiene will be almost completely absorbed for the first 30-40 minutes.
-
After this initial period, reduce the flow rate of butadiene until the reaction is complete, as indicated by equal bubbling rates in the two bubbler tubes (approximately 2-2.5 hours total reaction time).
-
Immediately pour the hot solution into a 1-L beaker to prevent crystallization within the reaction flask.
-
Cover the beaker and allow the mixture to stand at 0-5 °C overnight.
-
Collect the crystalline product on a large Büchner funnel and wash with 250 mL of petroleum ether.
-
A second crop of crystals can be obtained by adding an additional 250 mL of petroleum ether to the filtrate.
-
Combine both crops and dry to a constant weight in an oven at 70-80 °C.
Expected Yield: 281.5–294.5 g (93–97%) of cis-Δ⁴-tetrahydrophthalic anhydride with a melting point of 99–102 °C.[11]
Caption: Synthesis workflow for cis-1,2,3,6-Tetrahydrophthalic anhydride.
Applications
The primary utility of 1,2,3,6-tetrahydrophthalic anhydride lies in its role as a monomer and cross-linking agent in polymer chemistry.
-
Epoxy Resin Hardener: It is widely used as a curing agent for epoxy resins.[3][12][13] The anhydride ring opens in the presence of the epoxy group, leading to the formation of a rigid, cross-linked thermoset polymer with high thermal stability and mechanical strength.[6][13] This is particularly valuable in the formulation of high-performance coatings, adhesives, and composite materials.[3][13][]
-
Polyester (B1180765) and Alkyd Resins: THPA is a key intermediate for the production of light-colored alkyd and polyester resins.[2][10][12] These resins are foundational components in the paint and coatings industry.[13]
-
Plasticizers: It serves as a precursor in the synthesis of plasticizers.[1][2][12]
-
Chemical Intermediate: THPA is a starting material for the synthesis of other valuable chemicals, including pesticides, fungicides, and adhesives.[2][10][12]
While not a drug itself, its utility in creating biocompatible polymers and materials could be of interest to drug delivery and medical device professionals.
Caption: Role of THPA as an epoxy resin curing agent.
Safety and Handling
1,2,3,6-Tetrahydrophthalic anhydride is classified as a hazardous substance. It is corrosive and can cause serious eye damage.[1][9][15] It is also a skin and respiratory sensitizer, meaning it may cause allergic reactions upon contact or inhalation.[9][15][16]
Table 2: Toxicological Data
| Endpoint | Species | Value | Reference(s) |
| LD₅₀ (Oral) | Rat | 5410 mg/kg | [17] |
| LD₅₀ (Dermal) | Rat | > 2000 mg/kg | [15] |
| EC₅₀ (Daphnia magna, 24h) | Crustacean | 117 mg/L | [17] |
| EC₅₀ (Desmodesmus subspicatus, 72h) | Algae | 65.7 mg/L | [17] |
Handling Precautions:
-
Handle in a well-ventilated area, preferably under a fume hood.[15][18]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[9][19]
-
Avoid breathing dust, fumes, or vapors.[9][15] If ventilation is inadequate, wear respiratory protection.[15][19]
-
Avoid contact with skin and eyes.[15]
-
Keep away from open flames and hot surfaces, as the material is combustible.[7][15]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, below +30°C.[7][9]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing difficulties occur, seek immediate medical attention.[16]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[16]
-
Eye Contact: Immediately rinse with plenty of water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[9][16]
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Obtain immediate medical attention.[16]
This substance is also considered harmful to aquatic life with long-lasting effects, so release into the environment should be avoided.[9][15]
References
- 1. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,6-Tetrahydrophthalic anhydride | 85-43-8 [chemicalbook.com]
- 3. CAS 85-43-8: 1,2,3,6-Tetrahydrophthalic anhydride [cymitquimica.com]
- 4. TETRAHYDROPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 1,2,3,6-Tetrahydrophthalic anhydride for synthesis 85-43-8 [sigmaaldrich.com]
- 6. cis-1,2,3,6-Tetrahydrophthalic anhydride 95 935-79-5 [sigmaaldrich.com]
- 7. 1,2,3,6-Tetrahydrophthalic anhydride CAS#: 85-43-8 [m.chemicalbook.com]
- 8. 85-43-8 | CAS DataBase [m.chemicalbook.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Tetrahydrophthalic Anhydride (THPSA) – For Resin Applications [penpet.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Tetrahydrophthalic Anhydride Supplier | 85-43-8 and 935-79-5 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 13. nbinno.com [nbinno.com]
- 15. echemi.com [echemi.com]
- 16. broadview-tech.com [broadview-tech.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. resinlab.com.cn [resinlab.com.cn]
